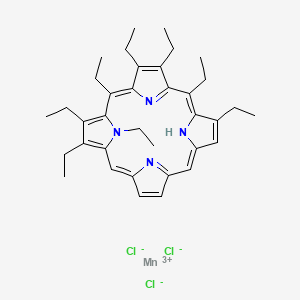
Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride
Descripción general
Descripción
Molecular Structure Analysis
The porphyrin ligands usually adopt a planar chelate form, and it is possible that the porphyrin-based complexes have two coordination labile sites in trans positions . The coordination labile sites in an octahedral field face the direction of the Jahn–Teller elongated axis occupying the dz2 orbital .Aplicaciones Científicas De Investigación
Oxidation Catalysis
Manganese porphyrins, such as the compound , are effective catalysts in the oxidation of hydrocarbons. They have been studied for their efficiency in epoxidation of alkenes and hydroxylation of alkanes, both in solution and when bound to other materials like silica. These applications are crucial in chemical synthesis and industrial processes (Doro et al., 2000).
Spectroscopic and Electrochemical Analysis
Manganese porphyrins are valuable for their spectroscopic and electrochemical properties. Studies have detailed their synthesis, characterizations, and investigations through techniques like cyclic voltammetry and X-ray crystallography. These properties are significant in developing sensors and understanding the complex's electronic structure (Harhouri et al., 2017).
Photophysical Properties
Research has also been conducted on the photophysical behaviors of manganese porphyrins under various conditions. Such studies are important for potential applications in medicine, environmental-friendly catalysts, and formulation of sensors, especially considering the distinct optical properties these complexes exhibit (Fagadar-Cosma et al., 2009).
Magnetic Material Development
Manganese(III) porphyrin complexes have been explored for their structural characteristics and magnetic properties. Their unique magnetic-electronic properties make them potential candidates for designing novel magnetic materials and other molecular functional materials with diverse structures (Zhang et al., 2019).
Reactivity and Catalytic Properties
Studies have focused on the reactivity of manganese porphyrins, especially in the context of catalysis. This includes examining their activities in various oxidation processes, which is crucial for applications in chemical synthesis and industrial chemical processes (Ozette et al., 1998).
Mecanismo De Acción
The activity and magnetic-electronic properties of the manganese complexes can be tuned by modulating the porphyrin ligand, which is equatorially located around the manganese ion and coupled with the dx2−y2 orbital . The high-spin Mn (III) porphyrin complexes (S = 2) display strong magnetic uniaxial anisotropy with the Jahn–Teller axis as the magnetic easy axis .
Direcciones Futuras
Manganese (III) porphyrin complexes have potential as versatile sources for the design of unique magnetic materials as well as other molecular functional materials with various structures . Various manganese (III) porphyrin magnetism systems, including multinuclear clusters, one-dimensional chains, and two- or three-dimensional networks, have been designed and structurally and magnetically characterized .
Propiedades
IUPAC Name |
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFJFALMAPUMG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl3MnN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725228 | |
| Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28265-17-0 | |
| Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



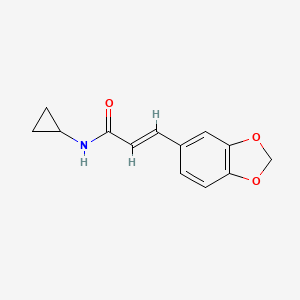
![2,3,4,6,7,8,9,9a-Octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2841147.png)
![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)
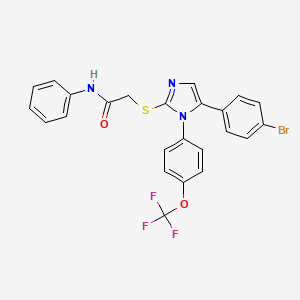

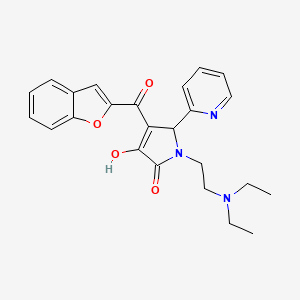
![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)
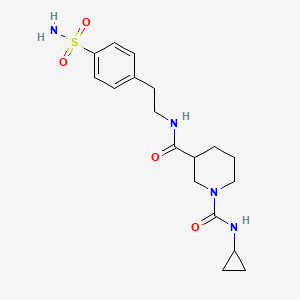

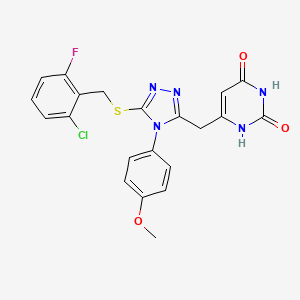
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)
![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)